molecular formula C23H30N4O2 B13840055 7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone

7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B13840055
M. Wt: 394.5 g/mol
InChI Key: ADDMUZHOJJCOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps. One common method starts with the preparation of 7-hydroxyquinolin-2(1H)-one, which is then reacted with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)quinolin-2(1H)-one . This intermediate is further reacted with 2-aminophenyl-1-piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors. It acts as a partial agonist at presynaptic dopamine autoreceptors and as an antagonist at postsynaptic D₂ receptors . This dual activity helps modulate dopamine levels in the brain, which is beneficial in treating psychiatric disorders such as schizophrenia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-[4-(2-Aminophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Unlike aripiprazole and brexpiprazole, this compound has a 2-aminophenyl group, which may result in different receptor binding affinities and therapeutic effects.

Properties

Molecular Formula

C23H30N4O2

Molecular Weight

394.5 g/mol

IUPAC Name

7-[4-[4-(2-aminophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H30N4O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16,24H2,(H,25,28)

InChI Key

ADDMUZHOJJCOGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.